5-Aminopyridazine-3-carboxylicacid
Description
5-Aminopyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with an amino (-NH₂) group at position 5 and a carboxylic acid (-COOH) group at position 3.
Properties
Molecular Formula |
C5H5N3O2 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
5-aminopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H5N3O2/c6-3-1-4(5(9)10)8-7-2-3/h1-2H,(H2,6,8)(H,9,10) |
InChI Key |
DYRPIRHVAKPPQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyridazine-3-carboxylicacid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hydrazine derivatives with dicarboxylic acid esters, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of catalysts such as palladium or nickel, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 5-Aminopyridazine-3-carboxylicacid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Aminopyridazine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridazine derivatives. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Aminopyridazine-3-carboxylicacid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its anti-inflammatory and analgesic properties.
Industry: It is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Aminopyridazine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Pyridazine Derivatives
- 5-Amino-pyridazine-4-carboxylic acid (CAS 21579-37-3): Molecular Formula: C₅H₅N₃O₂; Molecular Weight: 139.11 . Key Differences: The carboxylic acid group at position 4 (vs.
Pyridine Derivatives
- 5-Aminopyridine-3-carboxylic acid (CAS 24242-19-1): Molecular Formula: C₆H₆N₂O₂; Molecular Weight: 138.12 . Key Differences: Replacing pyridazine’s dual nitrogen atoms with pyridine’s single nitrogen reduces ring aromaticity and electron-deficient character, influencing interactions with biological targets.
- 6-Amino-3-pyridinecarboxylic acid (CAS 3167-49-5): Structural Similarity: 0.82 (based on ). Key Features: The amino group at position 6 (vs.
Pyrazole Derivatives
- 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS 1006494-49-0): Structural Similarity: 0.85 . Key Differences: The five-membered pyrazole ring (vs. six-membered pyridazine) introduces greater ring strain and steric bulk from the isopropyl substituent, which may enhance lipophilicity .
Pyrrolidine Derivatives
- 5-Amino-3-Methyl-Pyrrolidine-2-Carboxylic Acid (DrugBank DB03184): Molecular Formula: C₇H₁₂N₂O₂; Molecular Weight: 156.18 .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Positional Isomerism : The location of functional groups (e.g., COOH at position 3 vs. 4 in pyridazine derivatives) significantly impacts electronic properties and biological activity. For example, pyridazine derivatives may exhibit stronger dipole moments compared to pyridine analogs .
- Heterocycle Choice : Pyrazole and pyrrolidine derivatives often display enhanced metabolic stability compared to pyridazine or pyridine-based compounds, making them favorable in drug design .
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